

An In-depth Technical Guide to the Chemical Properties of **cis-2-Methylcyclohexanol**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-2-Methylcyclohexanol**

Cat. No.: **B1584281**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Methylcyclohexanol is a cyclic alcohol that, along with its trans isomer, serves as a valuable building block and intermediate in organic synthesis. Its stereochemistry plays a crucial role in directing the outcome of various chemical transformations, making a thorough understanding of its chemical and physical properties essential for its effective utilization in research and development, including in the synthesis of pharmaceutical compounds. This technical guide provides a comprehensive overview of the core chemical properties of **cis-2-Methylcyclohexanol**, detailed experimental protocols for its synthesis and key reactions, and visual representations of relevant chemical processes.

Chemical and Physical Properties

The chemical and physical properties of **cis-2-Methylcyclohexanol** are summarized in the tables below. These properties are fundamental for its handling, purification, and application in chemical synthesis.

General Properties

Property	Value
Chemical Formula	C ₇ H ₁₄ O
Molecular Weight	114.19 g/mol [1]
CAS Number	7443-70-1 [1] [2]
Appearance	Liquid [1]
IUPAC Name	cis-2-Methylcyclohexan-1-ol

Physical Properties

Property	Value
Melting Point	6-8 °C [1] [3]
Boiling Point	165 °C (at 760 mmHg) [1] [3]
Density	0.936 g/mL at 25 °C [1]
Refractive Index (n ₂₀ /D)	1.465 [1]
Solubility	Slightly soluble in water. [3]
Flash Point	58.89 °C (138.00 °F) [4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of **cis-2-Methylcyclohexanol** are provided below.

Synthesis of 2-Methylcyclohexanol (cis/trans mixture) via Reduction of 2-Methylcyclohexanone

This protocol describes the reduction of 2-methylcyclohexanone to a mixture of cis- and trans-2-methylcyclohexanol using sodium borohydride.

Materials:

- 2-Methylcyclohexanone

- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (CH_2Cl_2)
- 3 M Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water
- Ice bath
- Separatory funnel
- Round-bottom flask
- Rotary evaporator

Procedure:

- In a suitable reaction vessel, dissolve 2-methylcyclohexanone in methanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride to the cooled solution. Hydrogen gas will be evolved, so ensure proper ventilation.
- After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes and then at room temperature for an additional 30 minutes.
- Quench the reaction by slowly adding 3 M NaOH solution to decompose the borate esters.
- Extract the product into dichloromethane using a separatory funnel.
- Wash the organic layer sequentially with deionized water and brine.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product, a mixture of cis- and trans-2-methylcyclohexanol.

Purification and Separation of cis-2-Methylcyclohexanol

The separation of the cis and trans isomers of 2-methylcyclohexanol can be achieved by gas chromatography.

Gas Chromatography (GC) Conditions:

- Column: A polar capillary column (e.g., Carbowax) is typically used.
- Injector Temperature: 250 °C
- Detector Temperature: 250 °C (Flame Ionization Detector - FID)
- Oven Program: Start at a lower temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5-10 °C/min).
- Carrier Gas: Helium or Nitrogen at a constant flow rate.

The cis isomer generally has a shorter retention time than the trans isomer on a polar column.

Dehydration of cis-2-Methylcyclohexanol

This protocol describes the acid-catalyzed dehydration of **cis-2-methylcyclohexanol** to form a mixture of alkenes.

Materials:

- **cis-2-Methylcyclohexanol**
- Concentrated phosphoric acid (85%) or sulfuric acid
- Saturated sodium bicarbonate solution
- Anhydrous calcium chloride
- Distillation apparatus

- Separatory funnel

Procedure:

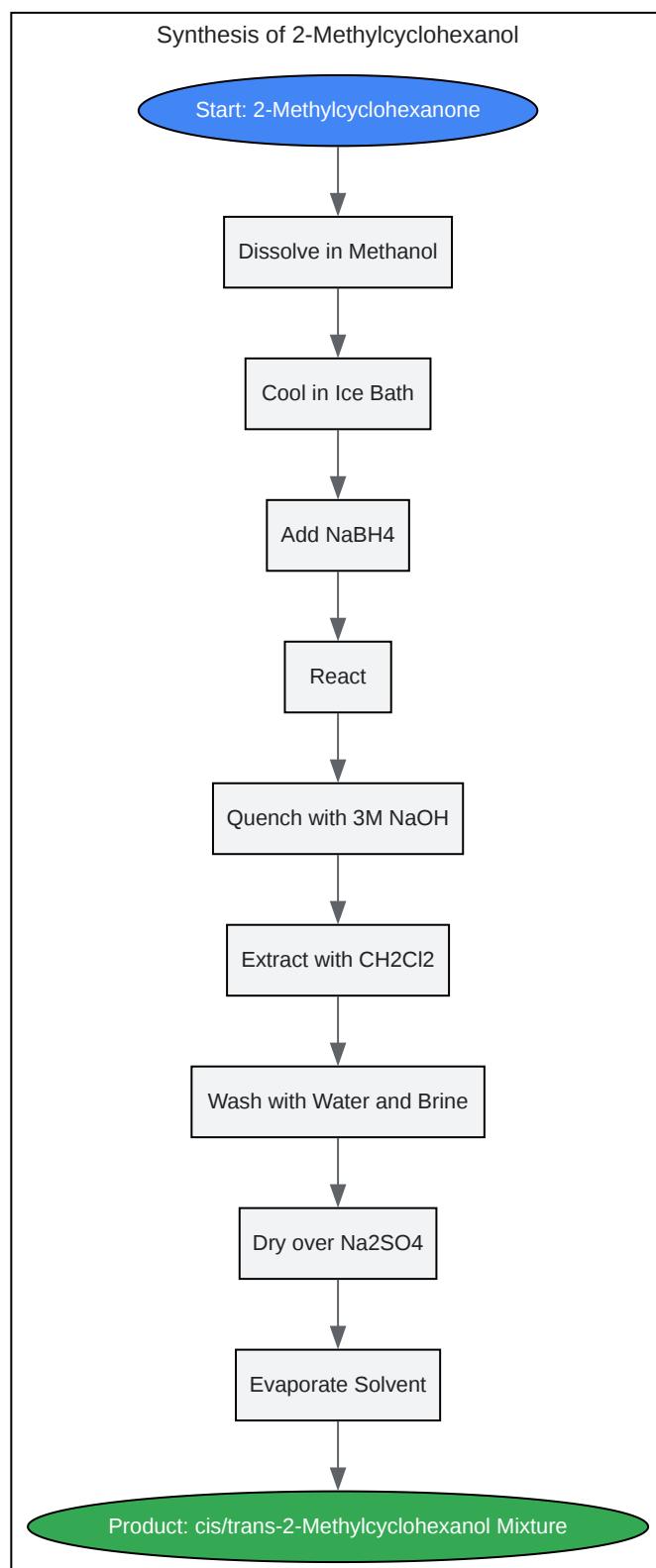
- Place **cis-2-methylcyclohexanol** in a round-bottom flask.
- Carefully add a catalytic amount of concentrated phosphoric acid or sulfuric acid.
- Set up a simple distillation apparatus.
- Gently heat the mixture to distill the alkene products as they are formed. The boiling points of the expected products (1-methylcyclohexene and 3-methylcyclohexene) are lower than that of the starting alcohol.
- Collect the distillate in a flask cooled in an ice bath.
- Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
- Separate the organic layer using a separatory funnel.
- Dry the organic layer over anhydrous calcium chloride.
- The resulting liquid is a mixture of alkene products.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of **cis-2-methylcyclohexanol** in CDCl₃ typically shows a characteristic signal for the proton on the carbon bearing the hydroxyl group (H-1) at approximately 3.78 ppm. The methyl group protons appear as a doublet around 0.94 ppm.

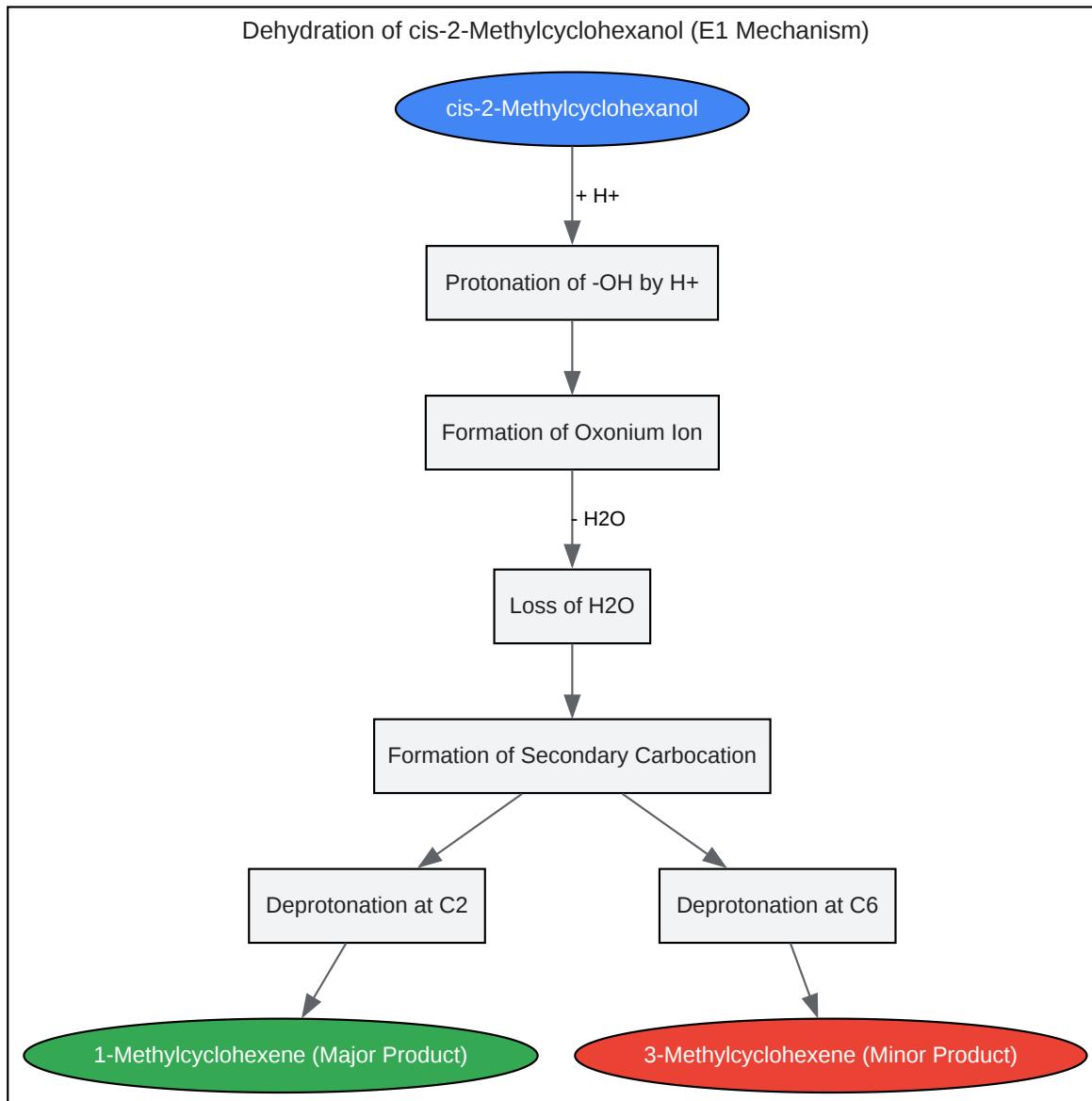
¹³C NMR Spectroscopy


The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon attached to the hydroxyl group (C-1) in the cis isomer typically resonates at a distinct chemical shift compared to the trans isomer.

Infrared (IR) Spectroscopy

The IR spectrum of **cis-2-methylcyclohexanol** exhibits a strong, broad absorption band in the region of 3200-3600 cm^{-1} , characteristic of the O-H stretching vibration of an alcohol. A C-O stretching vibration is observed around 1050-1150 cm^{-1} .

Mandatory Visualizations


Synthesis of 2-Methylcyclohexanol Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2-methylcyclohexanol.

Dehydration of cis-2-Methylcyclohexanol Reaction Mechanism (E1)

[Click to download full resolution via product page](#)

Caption: E1 mechanism for the dehydration of **cis-2-methylcyclohexanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. wjec.co.uk [wjec.co.uk]
- 3. scribd.com [scribd.com]
- 4. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of cis-2-Methylcyclohexanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584281#cis-2-methylcyclohexanol-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com